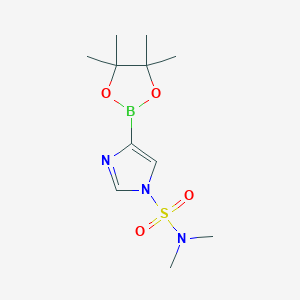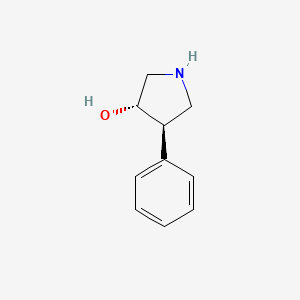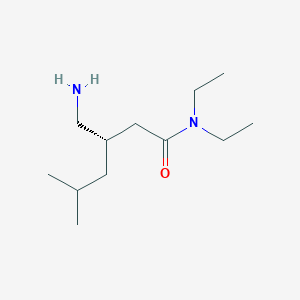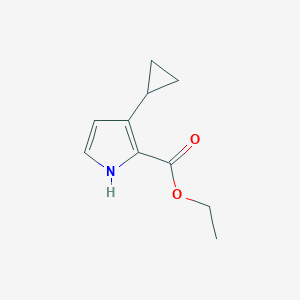![molecular formula C8H6ClN3O2 B1370618 3-氯-6-甲基吡唑并[1,5-a]嘧啶-2-羧酸 CAS No. 1015846-76-0](/img/structure/B1370618.png)
3-氯-6-甲基吡唑并[1,5-a]嘧啶-2-羧酸
描述
3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid is an organic compound with the molecular formula C8H6ClN3O2 It is a member of the pyrazolo[1,5-a]pyrimidine family, characterized by a fused ring system containing both pyrazole and pyrimidine rings
科学研究应用
3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is employed in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.
Materials Science: It is explored for its potential use in the development of new materials with unique electronic or optical properties.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules for various applications.
生化分析
Biochemical Properties
3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. This compound has been shown to interact with enzymes such as dipeptidyl peptidase-IV (DPP-IV), where it acts as an inhibitor . The interaction between 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid and DPP-IV involves binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate. This inhibition can have downstream effects on various metabolic pathways and cellular processes.
Cellular Effects
The effects of 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid on cellular processes are multifaceted. This compound has been observed to influence cell signaling pathways, particularly those involved in glucose metabolism and insulin signaling . By inhibiting DPP-IV, 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid can enhance the activity of incretin hormones, which in turn can improve insulin secretion and glucose uptake in cells. Additionally, this compound may affect gene expression related to metabolic regulation, further influencing cellular metabolism.
Molecular Mechanism
At the molecular level, 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid exerts its effects primarily through enzyme inhibition. The compound binds to the active site of DPP-IV, forming a stable complex that prevents the enzyme from interacting with its natural substrates . This binding interaction is facilitated by the specific structural features of the compound, including the chloro and methyl groups, which enhance its affinity for the enzyme. The inhibition of DPP-IV by 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid leads to increased levels of active incretin hormones, which play a crucial role in glucose homeostasis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid have been studied over various time periods. The compound has demonstrated stability under standard storage conditions, with minimal degradation observed over time Long-term studies have shown that the inhibitory effects on DPP-IV remain consistent, suggesting that the compound maintains its biochemical activity over extended periods
Dosage Effects in Animal Models
The effects of 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid in animal models vary with different dosages. At lower doses, the compound effectively inhibits DPP-IV activity without causing significant adverse effects . At higher doses, some toxic effects have been observed, including potential hepatotoxicity and gastrointestinal disturbances. These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid is involved in metabolic pathways related to glucose regulation and insulin signaling . By inhibiting DPP-IV, the compound increases the levels of active incretin hormones, which enhance insulin secretion and glucose uptake. This interaction with metabolic pathways underscores the potential therapeutic applications of the compound in managing conditions such as type 2 diabetes.
Transport and Distribution
Within cells and tissues, 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in target tissues, where it can exert its biochemical effects. The distribution of the compound is influenced by its physicochemical properties, including its solubility and affinity for cellular components.
Subcellular Localization
The subcellular localization of 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid is primarily within the cytoplasm, where it interacts with its target enzyme, DPP-IV . The compound’s localization is directed by its structural features, which enable it to penetrate cellular membranes and reach the cytoplasmic compartment. This subcellular localization is crucial for its inhibitory activity and subsequent effects on cellular metabolism.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-chloro-6-methylpyrazole with a suitable pyrimidine derivative in the presence of a base. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve the desired product specifications.
化学反应分析
Types of Reactions
3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines, thiols, or alcohols in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while oxidation might produce a carboxylate or ketone derivative.
作用机制
The mechanism of action of 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved would vary based on the specific derivative and its intended use.
相似化合物的比较
Similar Compounds
2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid: A similar compound with a methyl group at the 2-position instead of a chlorine atom.
3-Chloro-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid: Another related compound with a different substitution pattern on the pyrazolo[1,5-a]pyrimidine ring.
Uniqueness
3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and potential applications. The presence of the chlorine atom at the 3-position and the carboxylic acid group at the 2-position provide distinct chemical properties that can be leveraged in various synthetic and research contexts.
属性
IUPAC Name |
3-chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2/c1-4-2-10-7-5(9)6(8(13)14)11-12(7)3-4/h2-3H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTHOBOPZSDCKOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(C(=N2)C(=O)O)Cl)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40649351 | |
| Record name | 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40649351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1015846-76-0 | |
| Record name | 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1015846-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40649351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B1370539.png)


![ethyl (Z)-2-(11-(3-(dimethylamino)propylidene)-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetate](/img/structure/B1370542.png)







